molecular formula C52H50Cl2N4O4P2Ru B1503848 dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

Cat. No.: B1503848
M. Wt: 1028.9 g/mol
InChI Key: AKMYBLAYOREDRA-ODQAEMFESA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%, is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with two chlorine atoms, a bipyridine ligand, and a diphenylethylenediamine ligand. This compound is often used in various catalytic processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) typically involves the reaction of ruthenium trichloride with the appropriate ligands under inert conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while reduction can produce lower oxidation state ruthenium complexes. Substitution reactions result in new ruthenium complexes with different ligands.

Scientific Research Applications

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) exerts its effects involves coordination with substrates through its ruthenium center. The ligands provide a stable environment that facilitates various catalytic processes. The molecular targets and pathways involved include interactions with organic molecules, leading to the activation of specific bonds and the formation of new products .

Comparison with Similar Compounds

Similar Compounds

  • Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II)
  • Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II)

Uniqueness

Compared to similar compounds, Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is unique due to its specific ligand arrangement, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C52H50Cl2N4O4P2Ru

Molecular Weight

1028.9 g/mol

IUPAC Name

dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

InChI

InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1

InChI Key

AKMYBLAYOREDRA-ODQAEMFESA-L

Isomeric SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.